11(S)-HETE

CYP1B1 mRNA Expression Cardiovascular Pharmacology

11(S)-HETE (11(S)-Hydroxyeicosatetraenoic Acid) is the S‑enantiomer of the eicosanoid 11‑HETE, a non‑enzymatically formed oxylipin derived from arachidonic acid. It functions as an activator of cytochrome P450 enzymes, notably CYP1B1, CYP4F2, CYP4A11, and CYP4F11, and has been implicated in cellular hypertrophy pathways relevant to cardiovascular disease models.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 54886-50-9
Cat. No. B032185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11(S)-HETE
CAS54886-50-9
Synonyms11S-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
InChIKeyGCZRCCHPLVMMJE-YZGNWCGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





11(S)-HETE (CAS 54886-50-9) Procurement-Relevant Structural and Metabolic Characterization


11(S)-HETE (11(S)-Hydroxyeicosatetraenoic Acid) is the S‑enantiomer of the eicosanoid 11‑HETE, a non‑enzymatically formed oxylipin derived from arachidonic acid . It functions as an activator of cytochrome P450 enzymes, notably CYP1B1, CYP4F2, CYP4A11, and CYP4F11, and has been implicated in cellular hypertrophy pathways relevant to cardiovascular disease models [1]. The compound is available as a single stereoisomer (≥98% purity), enabling precise enantiomer‑specific mechanistic studies distinct from racemic or R‑enantiomer preparations .

11(S)-HETE in Scientific Procurement: Why Racemic Mixtures and the 11(R) Enantiomer Are Not Substitutable


Substituting 11(S)-HETE with racemic 11‑HETE or its 11(R)‑enantiomer introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. Unlike many eicosanoids where stereochemistry is a minor consideration, 11‑HETE exhibits pronounced enantioselectivity in its molecular actions: the (S)‑enantiomer uniquely activates CYP2J2 expression, produces greater induction of CYP1B1 mRNA/protein, and acts as an allosteric activator of CYP1B1 catalytic activity—effects that are either absent or markedly attenuated with the (R)‑enantiomer [1]. Furthermore, 11(S)-HETE is the predominant endogenous form in human plasma and serum, meaning that racemic or (R)‑enriched material does not recapitulate physiological exposure patterns [1][2]. For studies requiring precise dissection of CYP‑mediated signaling or hypertrophic responses, enantiomer‑defined material is essential to avoid misleading dose‑response relationships.

11(S)-HETE Procurement Decision Guide: Head‑to‑Head Quantitative Differentiation Data


11(S)-HETE vs 11(R)-HETE: Enantioselective CYP1B1 mRNA Induction in Human Cardiomyocytes

In RL‑14 human fetal ventricular cardiomyocytes, treatment with 20 µM 11(S)-HETE for 24 h increased CYP1B1 mRNA expression by 142% over control, whereas the (R)-enantiomer produced a 116% increase [1]. This represents a 26% absolute difference (142% vs 116%) and demonstrates superior transcriptional induction by the (S)‑form.

CYP1B1 mRNA Expression Cardiovascular Pharmacology

11(S)-HETE vs 11(R)-HETE: Allosteric Activation of CYP1B1 Catalytic Activity (Vmax)

Using recombinant human CYP1B1 (rhCYP1B1) and the EROD assay, 11(S)-HETE produced a concentration‑dependent increase in Vmax (1.5‑fold at 10 nM), while 11(R)-HETE had no effect on Vmax at any tested concentration (0.5–40 nM) [1]. Km remained unchanged (131.3 nM) for both enantiomers, confirming allosteric activation unique to the (S)‑form.

CYP1B1 Allosteric Activation Enzyme Kinetics

11(S)-HETE vs 11(R)-HETE: CYP2J2 mRNA and Protein Induction

In RL‑14 cardiomyocytes, 11(S)-HETE increased CYP2J2 mRNA by 47% over control and CYP2J protein by 135%, whereas 11(R)-HETE produced no significant induction of CYP2J2 mRNA and did not alter CYP2J protein levels [1]. This qualitative difference (presence vs absence of induction) represents a binary functional distinction between the two enantiomers.

CYP2J2 Eicosanoid Signaling Cardiovascular

11(S)-HETE vs 11(R)-HETE: Endogenous Abundance in Human Plasma and Serum

Chiral UHPLC‑ECAPCI/HRMS analysis of human whole blood, plasma, and serum reveals that 11(S)-HETE is the predominant endogenous enantiomer, with levels consistently exceeding those of 11(R)-HETE in isolated human plasma, serum, and LPS‑stimulated plasma [1]. This stereochemical bias reflects the non‑enzymatic formation pathway and establishes the (S)‑enantiomer as the physiologically relevant form.

Oxylipin Human Plasma Stereoselective Biosynthesis

11(S)-HETE vs 11(R)-HETE: CYP1B1 Protein Expression in Cardiomyocytes

Western blot analysis of RL‑14 cells treated with 20 µM enantiomers for 24 h showed that 11(S)-HETE increased CYP1B1 protein levels by 186% over control, compared to a 156% increase with 11(R)-HETE [1]. The 30% absolute difference in protein induction (186% vs 156%) confirms that the (S)‑enantiomer is the more potent inducer of CYP1B1 at the protein level.

CYP1B1 Protein Expression Cardiomyocyte Hypertrophy

11(S)-HETE vs 11(R)-HETE: Cellular Hypertrophy Induction (Cell Surface Area)

In RL‑14 human cardiomyocytes, treatment with 20 µM 11(S)-HETE for 24 h increased cell surface area by 34% over control, whereas 11(R)-HETE produced a 29% increase [1]. The (S)‑enantiomer demonstrated a 5% absolute and 17% relative enhancement in hypertrophic response compared to the (R)‑enantiomer.

Cardiomyocyte Hypertrophy Cell Size Cardiovascular Disease

11(S)-HETE Procurement: Validated Research Application Scenarios Based on Quantitative Differentiation Data


Enantioselective CYP1B1 Pharmacology and Allosteric Activation Studies

The exclusive ability of 11(S)-HETE to allosterically activate CYP1B1 (1.5‑fold Vmax increase at 10 nM) and its superior induction of CYP1B1 mRNA (+142%) and protein (+186%) make it the mandatory enantiomer for studies investigating CYP1B1‑mediated cardiovascular pathology, xenobiotic metabolism, or eicosanoid signaling [1]. Use of racemic 11‑HETE or 11(R)-HETE will fail to replicate the allosteric activation phenomenon and produce attenuated induction responses.

Human Oxylipin Metabolomics and Biomarker Quantification

Because 11(S)-HETE is the predominant endogenous enantiomer in human plasma, serum, and LPS‑stimulated whole blood [1], authentic 11(S)-HETE reference standard is required for accurate chiral LC‑MS/MS method development, calibration curve generation, and absolute quantification of the physiologically relevant isomer in clinical and translational metabolomics studies. Substitution with racemic or (R)‑enantiomer introduces systematic quantification error.

Cardiomyocyte Hypertrophy and CYP2J2‑Dependent Signaling Models

In vitro modeling of cardiac hypertrophy using RL‑14 human cardiomyocytes demonstrates that 11(S)-HETE produces a 34% increase in cell surface area and uniquely induces CYP2J2 mRNA (+47%) and protein (+135%) [1]. These quantitative and qualitative distinctions support the exclusive use of 11(S)-HETE for studies linking 11‑HETE to hypertrophic signaling and CYP2J2‑mediated EET production.

CYP4F2 and CYP4A11 Induction Screening

Both enantiomers upregulate CYP4F2 and CYP4A11, but 11(S)-HETE produces quantitatively greater induction: CYP4F2 protein increased 153% with (S) vs 126% with (R); CYP4A11 protein increased 152% with (S) vs 141% with (R) [1]. For screening assays requiring maximal signal‑to‑noise in CYP4 family induction readouts, 11(S)-HETE provides the more robust positive control.

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